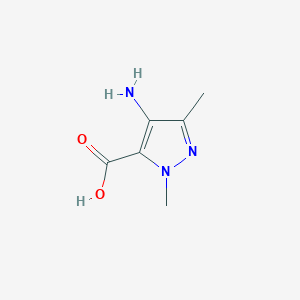
4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one is a heterocyclic compound that features both imidazole and pyrrolidinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an imidazole derivative with a pyrrolidinone precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydroxide in ethanol or water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated imidazole or pyrrolidinone rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocycle with similar nitrogen-containing ring structure.
Pyrrolidinone: A lactam with a similar five-membered ring structure.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one is unique due to its combination of imidazole and pyrrolidinone rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-yl)-1,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-6-7(4-12(2)9(6)13)8-3-10-5-11-8/h3,5-7H,4H2,1-2H3,(H,10,11) |
Clave InChI |
PDBQONAMLMAYOR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CN(C1=O)C)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)



![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)








